

HPLC analytical method for 4-Phenyl-1H-imidazol-2-amine hemisulfate

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Compound of Interest

Compound Name: 4-Phenyl-1H-imidazol-2-amine
hemisulfate

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An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for **4-Phenyl-1H-imidazol-2-amine hemisulfate**

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of **4-Phenyl-1H-imidazol-2-amine hemisulfate**. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control analysis and stability studies in research and drug development settings. The protocol details the chromatographic conditions, sample preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines, including a forced degradation study to ensure specificity against potential degradation products.

Introduction

4-Phenyl-1H-imidazol-2-amine and its salts are heterocyclic compounds that serve as important scaffolds in medicinal chemistry.[1][2] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, stability, and safety. HPLC is a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3][4]

The development of a stability-indicating method is a regulatory requirement and a critical aspect of the drug development process.[5][6] Such a method must be able to unequivocally separate the intact API from any degradation products that may form under various stress conditions, thereby providing a true measure of the API's stability.[7] This application note details a systematic approach to developing and validating such a method for **4-Phenyl-1H-imidazol-2-amine hemisulfate**, beginning with the foundational chromatographic conditions and extending to rigorous validation through forced degradation.

Chemical Structure:

- Name: **4-Phenyl-1H-imidazol-2-amine hemisulfate**
- Molecular Formula (Salt): $C_{18}H_{20}N_6O_4S$ [8]
- CAS Number: 160072-56-0[8]
- Structure of Active Moiety (4-Phenyl-1H-imidazol-2-amine):

Experimental Protocol

Instrumentation and Reagents

- Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Chemicals:
 - **4-Phenyl-1H-imidazol-2-amine hemisulfate** reference standard
 - Acetonitrile (HPLC Grade)
 - Potassium Phosphate Monobasic (KH_2PO_4) (Analytical Grade)
 - Orthophosphoric Acid (85%) (Analytical Grade)
 - Hydrochloric Acid (HCl) (Analytical Grade)
 - Sodium Hydroxide (NaOH) (Analytical Grade)

- Hydrogen Peroxide (H₂O₂) (30%) (Analytical Grade)
- Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The selection of a C18 stationary phase is based on the hydrophobic nature of the phenyl group, which provides strong retention and separation capabilities for this class of molecules. The mobile phase consists of an acidic phosphate buffer and acetonitrile. The acidic pH (≈3.0) is critical; it ensures the protonation of the primary amine group on the imidazole ring, which minimizes silanol interactions on the silica-based column, leading to improved peak symmetry and preventing tailing.

Parameter	Condition
Stationary Phase	C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	20 mM Potassium Phosphate Monobasic (KH ₂ PO ₄) in water, adjusted to pH 3.0 with Orthophosphoric Acid.
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic: 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 225 nm
Injection Volume	10 µL
Run Time	10 minutes

Preparation of Solutions

- Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane

filter.

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **4-Phenyl-1H-imidazol-2-amine hemisulfate** reference standard and transfer to a 25 mL volumetric flask. Dissolve in a small amount of Mobile Phase B (Acetonitrile) and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
- Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the mobile phase.

Method Validation Protocol

The method's trustworthiness is established through a rigorous validation process. The following protocols are based on ICH Q2(R1) guidelines.

Specificity and Forced Degradation Study

The core of a stability-indicating method is its specificity: the ability to assess the analyte in the presence of its degradation products. A forced degradation study is performed to generate these products and prove the method's resolving power.^{[6][9]} The target degradation for each stress condition is between 5-20% to ensure that degradation products are generated at a sufficient level for detection without completely consuming the parent drug.^{[7][10]}

Protocol:

- Prepare a sample solution of **4-Phenyl-1H-imidazol-2-amine hemisulfate** at approximately 200 µg/mL.
- Expose the solution to the following stress conditions in parallel:
 - Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.
 - Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.
 - Oxidative Degradation: Add 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours.
 - Thermal Degradation: Store the solution at 80 °C for 24 hours.

- Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Before injection, cool all samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.
- Inject the unstressed sample and all stressed samples into the HPLC system.
- Acceptance Criteria: The method is specific if the peak for the intact drug is well-resolved from all degradation product peaks (resolution > 2). A PDA detector should be used to assess peak purity to confirm that the parent peak is spectrally homogeneous in all chromatograms.

Caption: Workflow for the Forced Degradation Study.

Linearity

Protocol:

- Perform a serial dilution of the Standard Stock Solution (1000 µg/mL) with the mobile phase to prepare at least five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
- Inject each concentration in triplicate.
- Construct a calibration curve by plotting the mean peak area against the concentration.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Concentration (µg/mL)	Mean Peak Area (n=3)
50	Typical Result
75	Typical Result
100	Typical Result
125	Typical Result
150	Typical Result

Accuracy (Recovery)

Protocol:

- Prepare a placebo mixture (containing all formulation excipients except the API).
- Spike the placebo with the API at three concentration levels: 80%, 100%, and 120% of the working concentration (80, 100, and 120 µg/mL).
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percentage recovery.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Protocol:

- Repeatability (Intra-assay): Prepare six separate samples at 100% of the working concentration (100 µg/mL). Inject each sample once.
- Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
- Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be $\leq 2.0\%$.

Precision Study	%RSD (n=6)
Repeatability	Typical Result
Intermediate Precision	Typical Result

Robustness

Protocol:

- Introduce small, deliberate variations to the method parameters, one at a time.
- Suggested variations:
 - Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
 - Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
 - Column Temperature: ± 2 °C (28 °C and 32 °C).
- Analyze a standard solution with each modified condition.
- Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Overall Analytical Workflow

The entire process, from preparing the instrument to reporting the final results, follows a systematic workflow to ensure consistency and reliability.

Caption: Overall workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note is simple, robust, and highly effective for the routine analysis and stability testing of **4-Phenyl-1H-imidazol-2-amine hemisulfate**. The validation protocols outlined ensure that the method adheres to international regulatory

standards for specificity, linearity, accuracy, and precision. By demonstrating the ability to separate the active ingredient from its forced degradation products, this method is confirmed to be stability-indicating and is therefore fit for its intended purpose in a pharmaceutical quality control environment.

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